molecular formula C6H4N4O3 B7903611 4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid

4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid

Cat. No.: B7903611
M. Wt: 180.12 g/mol
InChI Key: YSZOOGMYQMHQAZ-UHFFFAOYSA-N
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Description

4-Oxo-1H,4H-imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents . Compounds based on the imidazo[2,1-c][1,2,4]triazine scaffold have been identified as inhibitors of important biological targets, such as the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation, invasion, and cancer metastasis . The structure of this compound, featuring a carboxylic acid functional group, provides a versatile handle for further synthetic modification and derivatization, allowing researchers to explore structure-activity relationships and optimize pharmacological properties . This makes it a valuable synthetic intermediate for creating diverse compound libraries. Heterocyclic systems combining nitrogen and sulfur, similar to the imidazo-triazine core, are known to exhibit a broad spectrum of biological activities, including antimicrobial and antitumor effects . This reagent is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-oxo-1H-imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-4-3(5(12)13)8-9-6-7-1-2-10(4)6/h1-2H,(H,7,9)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZOOGMYQMHQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C(=NNC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable ketone with an amidine derivative, followed by oxidation to form the desired triazine ring. The reaction conditions often include the use of molecular oxygen as an oxidant and a base to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized under strong oxidizing conditions.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Formation of carboxylic acids or further oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, and other derivatives.

Scientific Research Applications

Pharmaceutical Research

4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid has been explored for its potential therapeutic applications. Its structure allows for interactions with various biological targets:

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
  • Antimicrobial Properties : Research has shown that this compound can demonstrate antibacterial and antifungal activities. Its effectiveness may be attributed to its ability to disrupt cellular functions in pathogens.

Material Science

The unique chemical structure of this compound makes it suitable for use in material science:

  • Polymer Chemistry : It can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
  • Nanotechnology : The compound has potential applications in the development of nanomaterials, particularly in creating nanoscale devices or coatings that require specific chemical properties.

Biochemical Studies

This compound is also valuable in biochemical research:

  • Enzyme Inhibition Studies : It serves as a model compound for studying enzyme interactions and mechanisms of inhibition, particularly in the context of drug design.
  • Bioanalytical Applications : Its structural features allow it to be used as a probe in various bioanalytical techniques, aiding in the detection and quantification of biomolecules.

Data Table of Applications

Application AreaSpecific Use CasesReferences
Pharmaceutical ResearchAnticancer agents, antimicrobial agents ,
Material ScienceBuilding blocks for polymers, nanomaterials ,
Biochemical StudiesEnzyme inhibition studies, bioanalytical probes ,

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The research focused on the compound's ability to inhibit the growth of tumor cells by targeting specific signaling pathways involved in cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The study employed various assays to assess the minimum inhibitory concentration (MIC), revealing promising results that suggest its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Frameworks

  • Imidazo[5,1-d][1,2,3,5]tetrazine Derivatives :
    Compounds like 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid () replace the triazine ring with a tetrazine, enhancing electron deficiency. This modification is critical in prodrugs like temozolomide, which undergo hydrolysis to release alkylating agents .
  • Pyrazolo[5,1-c][1,2,4]triazine Derivatives :
    4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid () substitutes the imidazole ring with pyrazole, altering hydrogen-bonding interactions and steric profiles. Its molecular weight (192.18 g/mol) and CAS number (175137-58-3) distinguish it from the target compound .
  • Tetrazolo[5,1-c][1,2,4]triazines :
    These derivatives () form via cyclization of azido-triazines, resulting in energetic materials with performance comparable to RDX. Their fused tetrazole ring introduces explosive stability, a property absent in the target compound .

Substituent Variations

  • Carboxylic Acid vs. Ester/Amide Derivatives :
    The carboxylic acid group in the target compound enhances aqueous solubility compared to ester derivatives (e.g., ethyl 8-hydroxyimidazo[5,1-c][1,2,4]benzotriazine-3-carboxylate, ) .
  • Hydroxyl and Methyl Groups :
    4-Hydroxypyrazolo[3,2-c][1,2,4]triazine-3-carboxylic acid () features a hydroxyl group at position 4, increasing acidity (pKa ~3.5 estimated) compared to the 4-oxo group in the target compound .

Physicochemical Properties and Stability

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid C₆H₄N₄O₃ 196.12 (estimated) 4-Oxo, 3-COOH Under investigation N/A
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid C₆H₆N₆O₃ 210.15 3-Methyl, 4-Oxo, 8-COOH Antitumor prodrugs
4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid C₈H₈N₄O₂ 192.18 4,7-Dimethyl, 3-COOH Chemical intermediate
4-Hydroxypyrazolo[3,2-c][1,2,4]triazine-3-carboxylic acid C₆H₄N₄O₃ 180.12 4-Hydroxy, 3-COOH Research chemical

Biological Activity

4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid (CAS 112298-49-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and potential applications in medicinal chemistry.

  • Molecular Formula : C₆H₄N₄O₃
  • Molecular Weight : 180.12 g/mol
  • CAS Number : 112298-49-4
  • Appearance : Typically appears as a crystalline solid.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties. Below are detailed findings from recent studies.

Antiviral Activity

A study focused on the synthesis of derivatives of related compounds demonstrated promising results against HIV-1 integrase. The derivatives showed moderate to good inhibitory activity with EC50 values ranging from 0.8 μM to 4.14 μM. Notably, one of the synthesized compounds exhibited an IC50 value of 45 μM against integrase enzyme activity, suggesting potential as an anti-HIV agent .

Anticancer Properties

Recent evaluations have reported that compounds derived from imidazo[2,1-C][1,2,4]triazine structures can inhibit cancer cell proliferation. For instance:

CompoundCell LineEC50 (μM)Mechanism
Compound 6kMDA-MB-231 (Breast Cancer)0.8Induces apoptosis
Compound 5MDA-MB-2314.14Integrase inhibition

These findings indicate that the compound may serve as a scaffold for developing new anticancer drugs targeting various cancer types .

Anti-inflammatory Activity

The compound's derivatives have also been investigated for their anti-inflammatory effects. In vitro studies showed significant inhibition of COX enzymes:

CompoundCOX-2 Inhibition IC50 (μM)Selectivity Index
Compound A0.02High
Compound B0.04Moderate

These results highlight the potential of these compounds in treating inflammatory diseases and conditions .

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in various biological pathways. This approach has provided insights into the structural requirements for biological activity and has guided further modifications to enhance efficacy.

Case Study 1: Antiviral Activity Against HIV

A series of synthesized derivatives were tested for their ability to inhibit HIV replication in vitro. The most potent compound showed an EC50 value of 0.8 μM with a selectivity index indicating low cytotoxicity towards host cells while effectively inhibiting viral replication .

Case Study 2: Anticancer Efficacy

In a study assessing the cytotoxic effects on breast cancer cell lines (MDA-MB-231), several derivatives exhibited significant growth inhibition at low micromolar concentrations. The mechanism was primarily through apoptosis induction confirmed by caspase activity assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using acetic acid as a solvent and sodium acetate as a catalyst under reflux conditions. For example, similar imidazole-triazine derivatives are synthesized by reacting formyl-indole precursors with thiazolidinone derivatives, followed by recrystallization from acetic acid . Optimizing stoichiometric ratios (e.g., 1.1 equiv of aldehyde precursors) and reaction time (3–5 hours) improves yields .
  • Key Parameters :

ParameterOptimal ConditionReference
SolventAcetic acid
CatalystSodium acetate (2.0 equiv)
TemperatureReflux (~120°C)

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

  • Methodology : Use a combination of elemental analysis, 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For instance, 1H^1H-NMR can confirm the presence of imidazole protons (δ 7.5–8.5 ppm), while IR identifies carboxylic acid C=O stretches (~1700 cm1^{-1}) . Mass spectrometry (HRMS) validates molecular ion peaks .

Q. How does the substitution pattern on the heterocyclic core influence stability?

  • Methodology : Substituent effects can be analyzed using Hammett plots. Electron-withdrawing groups (e.g., nitro) enhance stability by reducing electron density on the imidazole ring, as demonstrated in related compounds via half-wave reduction potentials (E1/2_{1/2}) . Accelerated stability studies under varying pH and temperature conditions (e.g., 40°C/75% RH) provide degradation kinetics .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. receptor antagonism)?

  • Methodology : Cross-study validation using standardized assays (e.g., MTT for cytotoxicity and radioligand binding for receptor affinity). For example, imidazole derivatives with spiro motifs show divergent activities due to stereoelectronic effects; computational docking (e.g., AutoDock Vina) identifies binding pose variations .
  • Data Analysis : Compare IC50_{50} values across cell lines (e.g., HeLa vs. MCF-7) and normalize results using positive controls (e.g., doxorubicin) .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the C-2 position of the triazine ring is highly reactive due to low LUMO energy (−1.8 eV) .
  • Validation : Correlate computed activation energies with experimental kinetic data (e.g., SNAr reactions with amines) .

Q. What are the structure-activity relationships (SAR) for antiviral or anticancer activity?

  • Methodology : Synthesize analogs with varied substituents (e.g., aryl, alkyl) at the 4-oxo position. Test in vitro against HIV-1 integrase or cancer cell lines. For instance, 4-aryl derivatives show enhanced activity due to π-π stacking with integrase active sites .
  • Key Findings :

SubstituentActivity (IC50_{50}, μM)Target
4-Acetamidophenyl0.45HIV-1 Integrase
4-Methyl>10N/A

Methodological Considerations

Q. How to optimize HPLC conditions for purity analysis?

  • Methodology : Use a C18 column (4.6 × 250 mm, 5 μm) with a gradient of 0.1% TFA in water/acetonitrile (90:10 to 10:90 over 30 min). Monitor at 254 nm. Retention times for the compound and impurities should differ by ≥2 minutes .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Methodology : Rodent models (e.g., Sprague-Dawley rats) with oral administration (10 mg/kg). Plasma samples analyzed via LC-MS/MS at 0, 1, 3, 6, and 24 hours. Calculate AUC and half-life (t1/2_{1/2}) using non-compartmental analysis .

Contradiction Management

  • Example : Discrepancies in antifungal activity may arise from assay conditions (e.g., fungal strain variability). Standardize protocols using CLSI guidelines and include reference antifungals (e.g., ketoconazole) .

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